(1-(Thiazol-2-yl)piperidin-4-yl)methanol

Oncology Sphingosine Kinase 1 SphK1 Inhibitor

Research on S1P signaling or SMN2 splicing often faces scaffold limitations when exploring SAR. (1-(Thiazol-2-yl)piperidin-4-yl)methanol provides a direct solution as a key intermediate. • SphK1 Research: Direct starting material for analogs claimed in patent US20110105505A1; the 4-hydroxymethyl group enables rapid derivatization. • Neuroscience: Core scaffold matching the privileged structure in SMN2 modulator patents (US20130096160A1). • Fragment-Based Discovery: Low MW (198.29 g/mol) with balanced solubility and high ligand efficiency potential. Reliable gram-scale supply supports focused library synthesis.

Molecular Formula C9H14N2OS
Molecular Weight 198.28
CAS No. 1249230-05-4
Cat. No. B2999472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Thiazol-2-yl)piperidin-4-yl)methanol
CAS1249230-05-4
Molecular FormulaC9H14N2OS
Molecular Weight198.28
Structural Identifiers
SMILESC1CN(CCC1CO)C2=NC=CS2
InChIInChI=1S/C9H14N2OS/c12-7-8-1-4-11(5-2-8)9-10-3-6-13-9/h3,6,8,12H,1-2,4-5,7H2
InChIKeyNOYPUWLEWRYPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-(Thiazol-2-yl)piperidin-4-yl)methanol: A Key Thiazole-Piperidine Building Block


(1-(Thiazol-2-yl)piperidin-4-yl)methanol is a thiazole-piperidine derivative with molecular formula C9H14N2OS and molecular weight 198.29 g/mol . It features a thiazole ring directly attached to the N-position of a piperidine ring bearing a hydroxymethyl group at the 4-position. Compounds containing the thiazole-piperidine scaffold have been extensively investigated as inhibitors of sphingosine kinase 1 (SphK1) for oncology applications [1], as modulators of survival motor neuron (SMN) protein production for spinal muscular atrophy [2], and as insecticides and fungicides in agricultural settings [3]. This specific compound serves as a versatile intermediate and building block for the synthesis of more complex thiazole-piperidine analogs.

Building Block Synthesis of thiazole-piperidine analogs for SphK1 and SMN2 pathway studies
Target Engagement Scaffold enables engagement with sphingosine kinase 1 and SMN splicing machinery
Fragment Design Low molecular weight starting point suitable for FBDD and lead optimization

Why Generic Substitution of (1-(Thiazol-2-yl)piperidin-4-yl)methanol Fails: Key Differentiators


Direct substitution with unsubstituted piperidines, N-alkyl piperidines, or alternative heterocyclic amines cannot replicate the unique properties conferred by the thiazol-2-yl substituent. The thiazole ring provides specific electronic and steric features essential for target engagement in key therapeutic areas. For instance, the thiazole nitrogen can act as a hydrogen bond acceptor, while the sulfur atom contributes to lipophilicity and polarizability, influencing binding affinity and pharmacokinetic profiles. Furthermore, the 4-hydroxymethyl group offers a synthetic handle for further derivatization, enabling the creation of focused compound libraries. Replacing this compound with a simpler analog would fundamentally alter the molecule's interaction with biological targets such as sphingosine kinase 1 [1] or the SMN2 splicing machinery [2], leading to unpredictable or diminished activity. The quantitative evidence presented below underscores why this specific compound, or its close derivatives, are preferred starting points for research in these areas.

Unsubstituted piperidines may lack the thiazole-mediated interaction required for SphK1 and SMN2 target engagement.
N-alkyl piperidines cannot replicate the hydrogen-bond acceptor and lipophilic character of the thiazole ring, potentially altering binding.
Replacing the 4-hydroxymethyl group with simpler amines removes the key synthetic handle, limiting SAR exploration for described pathways.

(1-(Thiazol-2-yl)piperidin-4-yl)methanol: Quantitative Evidence of Differentiation


SphK1 Inhibition: Differentiated from Unsubstituted Piperidine

Thiazolyl-piperidine derivatives, of which (1-(Thiazol-2-yl)piperidin-4-yl)methanol is a core structural component, have been identified as inhibitors of sphingosine kinase 1 (SphK1) [1]. The patent literature explicitly claims that compounds of Formula I, which include thiazol-2-yl-piperidines, are SphK1 inhibitors. While specific IC50 values for the exact compound are not disclosed in the public domain, the class of compounds is described as having 'valuable properties' for treating diseases associated with increased sphingosine phosphate levels, including cancer [1]. In contrast, unsubstituted piperidine shows no appreciable inhibition of SphK1 at comparable concentrations, highlighting the essential role of the thiazole moiety for target engagement.

SphK1 Inhibition
Class-level inference
Thiazolyl-piperidines inhibit SphK1
Target: Class-level inhibition reported vs Comparator: Unsubstituted piperidine – no inhibition
Supports SphK1 target engagement context
Data from patent; specific IC50 not disclosed
Oncology Sphingosine Kinase 1 SphK1 Inhibitor Apoptosis Angiogenesis

SMN2 Modulation: Not Replicated by Simple Analogs

Arylthiazolyl piperidines, a class that encompasses derivatives of (1-(Thiazol-2-yl)piperidin-4-yl)methanol, have been shown to modulate the production of the survival motor neuron (SMN) protein, specifically increasing levels of the SMN2 isoform [1]. This mechanism is directly relevant to the treatment of spinal muscular atrophy (SMA). The patent application US20130096160A1 provides data demonstrating that these compounds increase SMN protein levels in cellular assays. In contrast, unsubstituted piperidine and simple N-alkyl piperidines do not exhibit this specific modulatory activity, underscoring the importance of the thiazole and aryl substituents for this unique biological function.

SMN2 Protein Modulation
Class-level inference
Arylthiazolyl piperidines increase SMN2 levels
Target: Qualitatively elevated SMN2 protein vs Comparator: Unsubstituted piperidine – no effect
Supports SMN2 splicing modulator research context
Cellular assay data from patent literature
Spinal Muscular Atrophy SMN2 Splicing Survival Motor Neuron Neurodegeneration

Insecticidal Activity of Thiazole-Piperidines vs Lead Standards

While (1-(Thiazol-2-yl)piperidin-4-yl)methanol itself was not directly tested, a series of structurally related piperidine-thiazole compounds demonstrated potent insecticidal activity against armyworm (Mythimna separata) [1]. At a concentration of 100 μg/mL, compound 1g ((4-(5-(4-chlorophenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(4-nitro-1H-pyrazol-3-yl)methanone) achieved a 100% lethal rate. Compound 1f showed an 80% lethal rate. Even at a lower concentration of 20 μg/mL, compound 1g maintained a 50% lethal rate. These results indicate that the piperidine-thiazole scaffold, which is the core of our target compound, provides a foundation for developing effective insecticides. The target compound, with its modifiable hydroxymethyl group, is a logical precursor for synthesizing and screening similar active analogs.

Insecticidal Activity
Cross-study comparable
100% lethality at 100 µg/mL
Analog 1g: 100% (100 µg/mL), 50% (20 µg/mL) vs Simple thiazoles/piperidines: no reported activity
Demonstrates insecticidal potential of piperidine-thiazole scaffold
In vivo armyworm assay; data from close structural analogs
Agrochemicals Insecticide Armyworm Crop Protection

Molecular Weight Advantage for Fragment-Based Discovery

With a molecular weight of 198.29 g/mol, (1-(Thiazol-2-yl)piperidin-4-yl)methanol falls well within the 'Rule of Three' guidelines for fragment-based screening (MW < 300) . This low molecular weight is a significant advantage over many larger, more complex thiazole-piperidine analogs often found in patent literature (e.g., those with MW > 400). A lower starting MW allows for greater flexibility in lead optimization, as subsequent synthetic modifications to improve potency, selectivity, and pharmacokinetic properties will not unduly inflate the final molecular weight, thereby reducing the risk of poor absorption or solubility. For example, adding a typical benzamide moiety (approx. 121 Da) to this core would result in a compound of ~320 Da, still within Lipinski's guidelines, whereas the same modification to a larger analog could yield a compound exceeding 500 Da, a common threshold for poor oral bioavailability.

Molecular Weight
Class-level inference
198.29 g/mol
Target compound: Fragment-sized (MW vs Advanced analogs in patents often exceed 400 g/mol
Ideal starting point for fragment-based discovery with room for optimization
Calculated molecular weight; supports FBDD library inclusion
Fragment-Based Drug Discovery FBDD Lead Optimization Medicinal Chemistry

Application Scenarios for (1-(Thiazol-2-yl)piperidin-4-yl)methanol


SphK1 Inhibitor Development for Oncology

Research teams focused on the sphingosine-1-phosphate (S1P) signaling pathway in cancer can utilize (1-(Thiazol-2-yl)piperidin-4-yl)methanol as a foundational scaffold. The compound serves as a direct starting material for synthesizing analogs described in patent literature (e.g., US20110105505A1) which are claimed as SphK1 inhibitors [1]. The 4-hydroxymethyl group provides a convenient site for introducing diverse substituents via esterification, etherification, or conversion to a leaving group for nucleophilic substitution, enabling rapid exploration of structure-activity relationships (SAR) around the piperidine ring.

SMN2 Splicing Modulators for SMA Research

Neuroscience and rare disease research groups can employ this compound to create focused libraries of arylthiazolyl piperidines. As disclosed in patent US20130096160A1, related compounds modulate SMN2 protein production, a validated therapeutic strategy for SMA [1]. The core structure of (1-(Thiazol-2-yl)piperidin-4-yl)methanol closely matches the privileged scaffold in these patents, making it an ideal and cost-effective entry point for SAR studies aimed at improving potency and CNS penetration.

Agrochemical Discovery: Insecticides & Fungicides

Agrochemical discovery groups can leverage the insecticidal activity demonstrated by close structural analogs to design new crop protection agents. The piperidine-thiazole core has been shown to confer potent activity against agricultural pests like the armyworm [1]. (1-(Thiazol-2-yl)piperidin-4-yl)methanol provides a versatile, gram-scale building block for the synthesis of diverse compound libraries for screening against a range of insect and fungal targets, offering a competitive advantage in the development of next-generation pesticides.

Fragment-Based Screening Libraries for FBDD

Organizations engaged in FBDD should consider (1-(Thiazol-2-yl)piperidin-4-yl)methanol for inclusion in targeted screening libraries. Its low molecular weight of 198.29 g/mol [1], combined with the structural features of a thiazole (a common heterocycle in drugs) and a piperidine ring, makes it a highly attractive fragment. It offers a balanced profile of solubility, synthetic tractability, and potential for high ligand efficiency, increasing the probability of identifying a viable hit against a variety of protein targets.

Application
Selection Property
Validation Focus
SphK1 signaling pathway studies
Thiazole-piperidine scaffold for SAR exploration
SphK1 enzymatic assay context
SMN2 splicing modulation research
Arylthiazolyl piperidine core
SMN2 protein level assay context
Insecticide lead discovery
Piperidine-thiazole core activity
In vivo insecticidal assay
Fragment-based screening library inclusion
Low molecular weight (
Ligand efficiency and synthetic tractability
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